molecular formula C11H14Cl2N4S B12126158 4-(3,5-dichloropyridin-2-yl)-N-methylpiperazine-1-carbothioamide

4-(3,5-dichloropyridin-2-yl)-N-methylpiperazine-1-carbothioamide

Cat. No.: B12126158
M. Wt: 305.2 g/mol
InChI Key: CDKXINOGLYJMAU-UHFFFAOYSA-N
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Description

4-(3,5-dichloropyridin-2-yl)-N-methylpiperazine-1-carbothioamide is a synthetic organic compound characterized by its unique structure, which includes a dichloropyridine moiety and a piperazine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dichloropyridin-2-yl)-N-methylpiperazine-1-carbothioamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichloropyridine and N-methylpiperazine.

    Formation of Intermediate: The 3,5-dichloropyridine is reacted with a suitable reagent to introduce a reactive group, such as a halide or an amine.

    Coupling Reaction: The intermediate is then coupled with N-methylpiperazine under controlled conditions, often using a catalyst or a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

    Thioamide Formation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent recovery and recycling, along with waste management, are critical aspects of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving the pyridine ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions may target the piperazine ring or the thioamide group. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: The dichloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring

    Reduction: Reduced forms of the piperazine ring or thioamide group

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms

Scientific Research Applications

4-(3,5-dichloropyridin-2-yl)-N-methylpiperazine-1-carbothioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(3,5-dichloropyridin-2-yl)-N-methylpiperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloropyridine moiety may facilitate binding to these targets, while the piperazine ring and thioamide group contribute to the overall activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-dichloropyridin-2-yl)-N-methylpiperazine-1-carboxamide
  • 4-(3,5-dichloropyridin-2-yl)-N-methylpiperazine-1-carbothioamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H14Cl2N4S

Molecular Weight

305.2 g/mol

IUPAC Name

4-(3,5-dichloropyridin-2-yl)-N-methylpiperazine-1-carbothioamide

InChI

InChI=1S/C11H14Cl2N4S/c1-14-11(18)17-4-2-16(3-5-17)10-9(13)6-8(12)7-15-10/h6-7H,2-5H2,1H3,(H,14,18)

InChI Key

CDKXINOGLYJMAU-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)N1CCN(CC1)C2=C(C=C(C=N2)Cl)Cl

Origin of Product

United States

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